METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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Overview
Description
METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a thienylsulfonyl group and an amino group, which are linked to a benzoate ester through a thioacetyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrimidine ring, followed by the introduction of the thienylsulfonyl group through sulfonation reactions. The amino group can be introduced via nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The thienylsulfonyl group may play a crucial role in this interaction by forming strong bonds with the target molecules. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[({[4-amino-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
Uniqueness
METHYL 4-(2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to the presence of the thienylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
methyl 4-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S3/c1-27-17(24)11-4-6-12(7-5-11)21-14(23)10-29-18-20-9-13(16(19)22-18)30(25,26)15-3-2-8-28-15/h2-9H,10H2,1H3,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCYHKRNKHTUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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